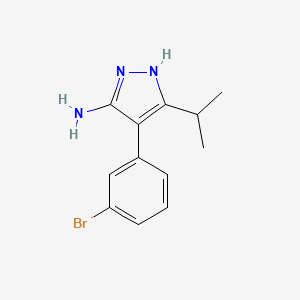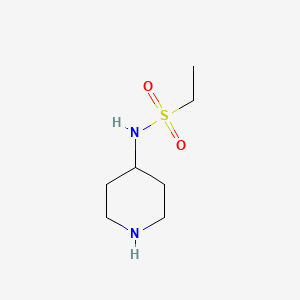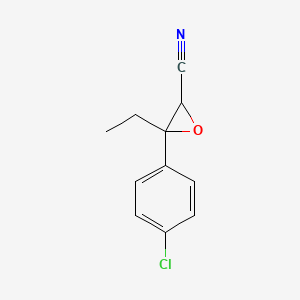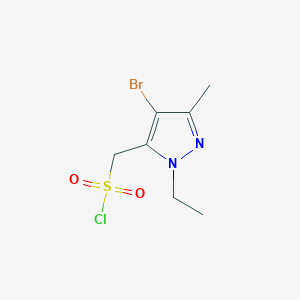
tert-Butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a cyanomethyl group, and a dihydroindole core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent.
Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, such as amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceuticals targeting neurological disorders.
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. The cyanomethyl group and the indole core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl 6-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate
- tert-Butyl 6-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
Uniqueness:
- Cyanomethyl Group: The presence of the cyanomethyl group distinguishes it from other similar compounds, providing unique reactivity and binding properties.
- Structural Features: The combination of the tert-butyl ester and the indole core contributes to its unique chemical behavior and potential applications.
This detailed article provides a comprehensive overview of tert-Butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
tert-butyl 6-(cyanomethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-9-7-12-5-4-11(6-8-16)10-13(12)17/h4-5,10H,6-7,9H2,1-3H3 |
InChI Key |
ITPGWRIRKOWNEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine](/img/structure/B13208801.png)

![2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13208804.png)

![5-Methyl-3',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13208816.png)

![{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13208827.png)




![2-fluoro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13208850.png)

![[2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B13208863.png)
